molecular formula C11H14FN B13606917 2-(2-Fluoro-3-methylphenyl)pyrrolidine

2-(2-Fluoro-3-methylphenyl)pyrrolidine

Cat. No.: B13606917
M. Wt: 179.23 g/mol
InChI Key: RXZSDPBZQJBNGB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylphenyl)pyrrolidine is a fluorinated organic compound characterized by the presence of a pyrrolidine ring attached to a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methylphenyl)pyrrolidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-3-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can also contribute to the compound’s overall stability and reactivity, allowing it to interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)pyrrolidine
  • 2-(3-Fluoro-4-methylphenyl)pyrrolidine
  • 2-(2-Chloro-3-methylphenyl)pyrrolidine

Uniqueness

2-(2-Fluoro-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique arrangement can influence the compound’s chemical properties, such as its reactivity and binding affinity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(2-fluoro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

RXZSDPBZQJBNGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)F

Origin of Product

United States

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